Cas no 1060332-55-9 (N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide)
N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]acetamide
- N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)acetamide
- 1060332-55-9
- N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide
- F5097-0833
- AKOS024497754
- N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide
-
- Inchi: 1S/C19H19FN2O3/c20-16-3-1-2-4-17(16)25-12-19(24)22-14-7-5-13(6-8-14)11-18(23)21-15-9-10-15/h1-8,15H,9-12H2,(H,21,23)(H,22,24)
- InChI Key: FHBCLRFYOZSOQA-UHFFFAOYSA-N
- SMILES: C(NC1CC1)(=O)CC1=CC=C(NC(COC2=CC=CC=C2F)=O)C=C1
Computed Properties
- Exact Mass: 342.13797063g/mol
- Monoisotopic Mass: 342.13797063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 67.4Ų
N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5097-0833-2μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-5μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-10μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-20μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-1mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-2mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-3mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-4mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-5mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0833-10mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide |
1060332-55-9 | 10mg |
$79.0 | 2023-09-10 |
N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide
Professional Introduction to N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide (CAS No. 1060332-55-9)
N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1060332-55-9, represents a novel class of molecules that exhibit promising biological activities, making it a subject of intense research and development in the quest for new therapeutic agents.
The molecular structure of N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide is characterized by a combination of aromatic and heterocyclic moieties, which contribute to its diverse pharmacological profile. The presence of a cyclopropyl group and a fluorine substituent in the phenyl ring enhances its interaction with biological targets, thereby modulating various cellular processes. This structural complexity not only imparts unique physicochemical properties but also opens up avenues for designing derivatives with improved efficacy and selectivity.
In recent years, there has been a surge in the exploration of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The fluorine atom in the 2-fluorophenoxy moiety of N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide plays a crucial role in these interactions, making it an attractive scaffold for drug discovery. Studies have demonstrated that fluorine substitution can lead to significant improvements in drug-like properties, including reduced susceptibility to enzymatic degradation and increased bioavailability.
The cyclopropylcarbamoyl group is another key feature of this compound that contributes to its biological activity. Cyclopropane rings are known to enhance binding affinity by introducing rigidity into the molecular structure, which can improve interactions with protein targets. This rigidity is particularly valuable in the design of enzyme inhibitors, where precise spatial orientation is critical for effective binding. The incorporation of the cyclopropyl group into N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide suggests potential applications in the development of novel enzyme inhibitors with high specificity and potency.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide with biological targets. These computational studies have provided valuable insights into the structural determinants of activity, guiding the design of optimized derivatives. For instance, virtual screening techniques have been employed to identify potential binding sites on target proteins, allowing for the rational modification of the molecular structure to enhance pharmacological properties.
The synthesis of N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, has facilitated the efficient construction of the desired molecular framework. These synthetic strategies not only improve efficiency but also allow for greater flexibility in modifying the structure for further functionalization.
The biological evaluation of N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy)acetamide has revealed promising activities in several disease models. Preclinical studies have indicated that this compound exhibits potent inhibitory effects against various enzymes and receptors implicated in human diseases. For example, it has shown potential as an anti-inflammatory agent by modulating inflammatory pathways and as an anticancer agent by interfering with key signaling cascades involved in cell proliferation and survival.
The development of novel therapeutic agents often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. N-{4-(cyclopropylcarbamoyl)methylphenyl}-2-(2-fluorophenoxy strong>)acetamide is currently undergoing preclinical studies to evaluate its pharmacokinetic profile, toxicity profiles, and therapeutic potential. These studies are essential for determining whether this compound can progress to human clinical trials and ultimately become a viable treatment option for patients suffering from various conditions.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process for new drugs like N-{4-(< strong>cyclopropylcarbamoyl)methylphenyl strong >}-2-(< strong >2-fluorophenoxy strong >)acetamide. HTS allows for rapid testing of large libraries of compounds against biological targets, while structure-based drug design leverages computational models to guide the optimization of lead compounds. These approaches have been instrumental in identifying promising candidates for further development and have significantly reduced the time required to bring new drugs to market.
In conclusion, N-{4-(< strong >cyclopropylcarbamoyl)methylphenyl strong >}-2-(< strong > 2-fluorophenoxy strong >)acetamide (CAS No. 1060332-55-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising biological activities observed in preclinical studies, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications and optimize synthetic methodologies, this compound holds promise as a valuable tool in the quest for innovative treatments for human diseases.
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